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Introduction

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contains a methylene
bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the
ribose in a C3'-endo conformation, which is the ideal conformation for Watson-Crick base
pairing. The incorporation of LNA monomers, such as DMTr-LNA-U-3'-CED-Phosphoramidite,
into oligonucleotides results in a significant increase in thermal stability, enhanced mismatch
discrimination, and improved nuclease resistance. These properties make LNA-modified
oligonucleotides powerful tools for a wide range of applications in research, diagnostics, and
therapeutics, including antisense therapy, siRNA, and molecular probes.

DMTr-LNA-U-3'-CED-Phosphoramidite is the building block for introducing LNA-modified
uridine residues into a growing oligonucleotide chain during solid-phase synthesis. This
document provides detailed application notes and protocols for the efficient incorporation of this
modified phosphoramidite.

Key Properties and Applications
The incorporation of LNA-U offers several advantages over unmodified oligonucleotides:

o Enhanced Thermal Stability: Each LNA monomer incorporated into an oligonucleotide can
increase the melting temperature (Tm) of the duplex by 2-8°C.[1] This allows for the design
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of shorter probes and primers with high affinity.

e Improved Mismatch Discrimination: The rigid conformation of LNA enhances the destabilizing
effect of a single nucleotide mismatch, making LNA-containing oligonucleotides highly
specific for their target sequence.

» Increased Nuclease Resistance: The modified backbone of LNA provides significant
resistance to degradation by both endo- and exonucleases, leading to a longer half-life in
biological systems.

o Versatility: LNA can be combined with DNA, RNA, and other nucleic acid analogues to fine-
tune the properties of an oligonucleotide for specific applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the
incorporation of LNA monomers.

Parameter Value/Range Notes

Increase in Melting
The exact increase is

Temperature (Tm) per LNA 2-8°C

sequence-dependent.
monomer
Typical Coupling Efficiency > 95% With optimized protocols.

Longer than standard

Recommended Coupling Time 180 - 250 seconds o
DNA/RNA phosphoramidites.

Longer than standard
DNA/RNA phosphoramidites.

Recommended Oxidation Time 45 seconds

Experimental Protocols
Phosphoramidite Preparation

¢ Dissolution: Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to the
standard concentration recommended for your DNA synthesizer (e.g., 0.1 M). Ensure the
acetonitrile is of high quality with low water content.
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 Stability: LNA phosphoramidites are generally stable in anhydrous acetonitrile solution for
several days when stored under an inert atmosphere.[2]

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite follows the standard
phosphoramidite cycle with modifications to the coupling and oxidation steps.

Standard Phosphoramidite Cycle:

o De-blocking (Detritylation): Removal of the 5-DMTr protecting group from the solid support-
bound nucleoside using a solution of an acid (e.g., 3% trichloroacetic acid in
dichloromethane).

o Coupling: Activation of the phosphoramidite and coupling to the free 5'-hydroxyl group of the
growing oligonucleotide chain.

o Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion
mutants.

o Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate
triester linkage.

Modifications for LNA-U Incorporation:
e Coupling Step:

o Activator: Use a standard activator such as 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25
M 4,5-Dicyanoimidazole (DCI).

o Coupling Time: Extend the coupling time to 180-250 seconds.[1] This is necessary due to
the increased steric hindrance of the LNA monomer compared to standard DNA
phosphoramidites.[1]

» Oxidation Step:

o Oxidizer: Use a standard iodine-based oxidizing solution.
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o Oxidation Time: Extend the oxidation time to 45 seconds.[1] The oxidation of the phosphite
triester formed after LNA coupling is slower than that of a standard DNA phosphite.[1]

Post-Synthesis Cleavage and Deprotection

Cleavage from Solid Support: After completion of the synthesis, the oligonucleotide is
cleaved from the solid support using concentrated ammonium hydroxide at room
temperature.

Deprotection: The same ammonium hydroxide treatment removes the protecting groups from
the phosphate backbone (cyanoethyl groups) and the nucleobases. The deprotection is
typically carried out by heating the ammonium hydroxide solution at 55°C for 8-16 hours.

Important Note: While standard deprotection protocols are generally applicable, it is
advisable to avoid the use of methylamine for deprotection if the oligonucleotide also
contains LNA-C(Bz) monomers, as this can lead to an N4-methyl modification.[1]

Purification of LNA-Containing Oligonucleotides

Crude LNA-containing oligonucleotides can be purified using standard methods employed for
DNA and RNA oligonucleotides.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common
method for purifying oligonucleotides, especially when the 5'-DMTr group is left on after
synthesis (DMT-on purification). The hydrophobic DMTr group provides a strong retention
handle for separation.

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method
separates oligonucleotides based on the charge of their phosphate backbone and is effective
for purifying full-length products from shorter failure sequences. AEX-HPLC is particularly
well-suited for the purification of phosphorothioate and LNA-modified oligonucleotides.[3]

Visualizations
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DMTr-LNA-U-3'-CED-Phosphoramidite

Structure
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Caption: Chemical structure of DMTr-LNA-U-3'-CED-Phosphoramidite.
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Solid-Phase Oligonucleotide Synthesis Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ced-phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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